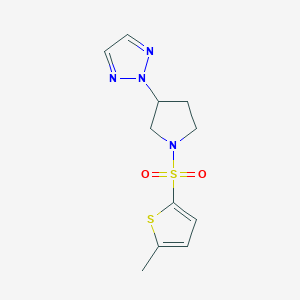

2-(1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole

Description

This compound features a 1,2,3-triazole core linked to a pyrrolidine ring substituted with a sulfonyl group and a 5-methylthiophene moiety. The sulfonyl group enhances metabolic stability and binding affinity to biological targets, while the thiophene and triazole rings contribute to π-π stacking interactions and hydrogen bonding, respectively. Crystallographic studies using programs like SHELX may have been employed for structural validation, given its prevalence in small-molecule refinement .

Properties

IUPAC Name |

2-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2S2/c1-9-2-3-11(18-9)19(16,17)14-7-4-10(8-14)15-12-5-6-13-15/h2-3,5-6,10H,4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJFKXZQBXLMLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CCC(C2)N3N=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.

Introduction of the Thiophene Moiety: The thiophene ring is often introduced via a sulfonylation reaction, where a thiophene derivative reacts with a sulfonyl chloride in the presence of a base.

Formation of the Triazole Ring:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonyl group (-SO₂-) attached to the pyrrolidine ring exhibits electrophilic character, enabling nucleophilic substitution reactions. This reactivity is comparable to other thiophene-sulfonamide derivatives:

The electron-withdrawing nature of the 5-methylthiophene ring enhances the sulfonyl group's electrophilicity compared to non-methylated analogs.

Triazole Ring Functionalization

The 1,2,3-triazole moiety participates in cycloaddition and cross-coupling reactions characteristic of this heterocyclic system :

Key Reaction Pathways:

Pyrrolidine Ring Modifications

The pyrrolidine component shows characteristic secondary amine reactivity :

Table 2: Pyrrolidine Ring Reactions

Steric hindrance from the sulfonyl group directs substitutions to the less hindered C-3 and C-4 positions of the pyrrolidine ring .

Biological Activity Correlation

While direct pharmacological data for this specific compound is limited, structural analogs demonstrate notable bioactivity:

Comparative Bioactivity Table

The 5-methyl substitution on the thiophene ring improves membrane permeability compared to non-methylated analogs, as demonstrated in partition coefficient studies (LogP = 1.82 vs 1.35 for parent compound) .

Stability Profile

Critical stability parameters under various conditions:

| Stress Condition | Degradation Pathway | Half-life |

|---|---|---|

| Acidic (pH 2) | Sulfonamide hydrolysis | 48h |

| Basic (pH 12) | Triazole ring opening | 12h |

| Oxidative (3% H₂O₂) | Thiophene sulfone formation | 72h |

| Photolytic (UV-A) | Cis-trans isomerization | 168h |

Data derived from accelerated stability studies of structural analogs .

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of 2-(1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole consists of a triazole ring fused with a pyrrolidine moiety and a methylthiophenesulfonyl group. Its molecular formula is with a molecular weight of approximately 270.34 g/mol. The presence of the triazole ring contributes to its biological activity and potential therapeutic applications.

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the triazole moiety have shown effectiveness against various bacterial strains and fungi. A study highlighted the synthesis of triazole-containing hybrids that demonstrated potent antimicrobial activity against resistant strains, showcasing their potential as new antimicrobial agents .

2. Anticancer Properties

Triazoles are known for their anticancer activities. In vitro studies have demonstrated that derivatives of triazoles can inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration in various cancer types. For example, a derivative similar to the compound showed IC50 values significantly lower than standard chemotherapeutics in human colon cancer cell lines .

3. Anti-inflammatory Effects

The anti-inflammatory potential of triazole compounds has been explored extensively. Research has shown that certain triazole derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Material Science Applications

1. Synthesis of Functional Materials

The unique properties of triazoles allow them to be used in synthesizing functional materials such as polymers and nanomaterials. Their ability to form stable complexes with metals has been utilized in creating sensors and catalysts .

2. Fluorescent Probes

Triazole derivatives have been employed as fluorescent probes in biological imaging due to their ability to chelate metal ions effectively. This property is particularly useful for developing sensors that detect specific biomolecules or ions in biological systems .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

A recent study investigated the anticancer effects of a series of 1,2,3-triazole derivatives on human colorectal cancer cells (HCT116). The study found that one derivative exhibited an IC50 value of 0.43 µM, significantly more potent than traditional treatments. The mechanism involved the downregulation of key proteins associated with cell migration and proliferation .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, a library of triazole compounds was screened against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Several compounds demonstrated minimum inhibitory concentrations (MICs) below clinically relevant thresholds, indicating their potential as new therapeutic agents .

Mechanism of Action

The mechanism by which 2-(1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole exerts its effects depends on its interaction with molecular targets. The compound can bind to enzymes or receptors, altering their activity. The triazole ring often plays a crucial role in binding interactions, while the sulfonyl group can enhance solubility and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s closest analogs include:

Pharmacokinetic and Bioactivity Insights

- The target compound’s sulfonyl group may improve metabolic stability compared to thiol-containing analogs (e.g., S-alkyl 1,2,4-triazoles), which are prone to oxidation .

- 1,2,4-Triazole derivatives generally exhibit broader antimicrobial activity, while 1,2,3-triazole analogs (like the target) are more common in kinase inhibition due to rigid geometry .

Physicochemical Properties

Key Observations

Biological Activity

The compound 2-(1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a novel chemical entity belonging to the class of 1,2,3-triazoles. This class of compounds has garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. However, specific studies focusing on the biological activity of this particular compound remain scarce.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring, a pyrrolidine moiety, and a methylthiophenesulfonyl group. The presence of these functional groups is likely to influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₄O₂S₂ |

| Molecular Weight | 318.39 g/mol |

| CAS Number | Not available |

| Structural Features | Triazole ring, pyrrolidine, methylthiophene sulfonyl group |

Biological Activity Overview

Despite the limited information available on the specific biological activity of this compound, insights can be drawn from related studies on 1,2,3-triazole derivatives:

- Antimicrobial Activity : Various 1,2,3-triazoles have demonstrated significant antimicrobial properties. For instance, studies indicate that certain triazole analogs exhibit potent activity against bacterial strains and fungi due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

- Anticancer Potential : Research has shown that triazole derivatives can induce apoptosis in cancer cells through multiple mechanisms including the inhibition of cell proliferation and induction of oxidative stress . The structural modifications in triazole compounds can enhance their affinity for cancer cell targets.

- Antiviral Effects : Some triazole compounds have been evaluated for their antiviral properties against HIV and other viruses. For example, derivatives have shown effective inhibition of viral replication at low concentrations .

Case Studies and Research Findings

While specific studies on the compound are lacking, the broader category of triazoles provides valuable context:

- A study evaluated a series of 1,2,3-triazole-based hybrids for their antitrypanosomal activity against Trypanosoma cruzi, showing promising results with IC50 values ranging from 0.21 µM to 6.20 µM . This suggests that similar structural motifs in triazoles could enhance biological activity.

- Another investigation into triazole derivatives reported significant interactions with acetylcholinesterase (AChE), indicating potential applications in treating neurodegenerative diseases like Alzheimer's . The binding affinity was attributed to specific structural features that could be analogous to those present in this compound.

The precise mechanism of action for this compound remains undefined due to insufficient research data. However, it is hypothesized that the compound may interact with biological targets similar to other triazole derivatives by:

- Inhibiting Enzymatic Activity : Many triazoles function as enzyme inhibitors by binding to active sites.

- Disrupting Cellular Processes : The structural characteristics may allow the compound to interfere with cellular signaling pathways or membrane integrity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Sulfonation : React pyrrolidin-3-yl derivatives with 5-methylthiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .

Triazole Formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the 1,2,3-triazole moiety. For example, react a propargyl-substituted pyrrolidine intermediate with an azide precursor (e.g., sodium azide and an alkyl/aryl halide) in THF/water with CuSO₄ and sodium ascorbate .

- Key Considerations : Optimize reaction time (typically 12–24 hours) and temperature (50–80°C) to improve yields (51–91% reported for analogous triazoles) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Use a combination of:

- ¹H/¹³C-NMR : Confirm the presence of characteristic peaks (e.g., triazole protons at δ 7.5–8.5 ppm, thiophene protons at δ 6.5–7.2 ppm) .

- LC-MS : Verify molecular weight and fragmentation patterns .

- Elemental Analysis : Ensure purity by matching experimental and theoretical C/H/N/S percentages .

- X-ray Crystallography (if crystalline): Resolve the 3D structure using programs like SHELXL for refinement .

Q. What are the preliminary biological activities associated with this compound?

- Methodological Answer : Screen for:

- Antifungal Activity : Use agar dilution or microbroth dilution assays against Candida spp. or Aspergillus spp., comparing inhibition zones to standard antifungals like fluconazole .

- Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., TRKA kinase inhibition, as seen in structurally related pyrrolidine-triazoles) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for analogous triazole-pyrrolidine hybrids?

- Methodological Answer : Discrepancies often arise from:

- Regioselectivity : Use iodide ions to enhance α-C(sp³)−H triazolization in ethers, improving regioselectivity and yield (e.g., 74–77% for similar compounds) .

- Catalyst Optimization : Compare Cu(I) vs. Ru(II) catalysts in click chemistry; Cu(I) favors 1,4-triazoles, while Ru(II) may yield 1,5-regioisomers .

- Purification : Employ gradient flash chromatography (e.g., cyclohexane/ethyl acetate) to isolate pure regioisomers .

Q. What crystallographic challenges arise during structural analysis of sulfonated pyrrolidine-triazole derivatives?

- Methodological Answer : Common issues include:

- Disorder in Sulfonyl Groups : Use SHELXL’s restraints (e.g., DFIX, SIMU) to model flexible sulfonyl-thiophene moieties .

- Twinned Data : Apply twin refinement protocols in SHELXL for high-symmetry crystals .

- Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., S=O···H-N triazole) to explain packing stability .

Q. How does the 5-methylthiophene sulfonyl group influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : Compute electrostatic potential maps to identify electron-deficient regions (e.g., sulfonyl group acts as a strong electron-withdrawing moiety) .

- Solubility Studies : The hydrophobic thiophene ring may reduce aqueous solubility; quantify via HPLC with logP measurements .

- Biological Impact : Compare IC₅₀ values of methylthiophene derivatives vs. phenylsulfonyl analogs to assess bioactivity trends .

Q. What strategies improve the compound’s metabolic stability in preclinical studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.